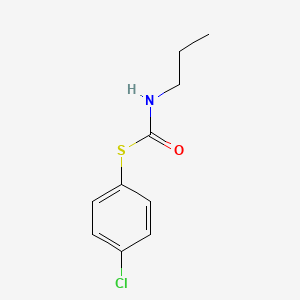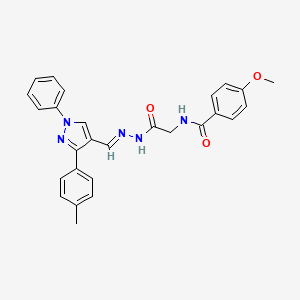![molecular formula C21H22O3S2 B15074650 4-(Benzenesulfonyl)-4-[3-(phenylsulfanyl)propyl]cyclohex-2-en-1-one CAS No. 81842-35-5](/img/structure/B15074650.png)
4-(Benzenesulfonyl)-4-[3-(phenylsulfanyl)propyl]cyclohex-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(phenylsulfanyl)propyl]-4-(phenylsulfonyl)-2-cyclohexen-1-one is an organic compound with the molecular formula C21H22O3S2. This compound is characterized by the presence of both phenylsulfanyl and phenylsulfonyl groups attached to a cyclohexenone ring. It is a unique compound that has garnered interest in various fields of scientific research due to its distinctive chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(phenylsulfanyl)propyl]-4-(phenylsulfonyl)-2-cyclohexen-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyclohexenone Core: The cyclohexenone core can be synthesized through an aldol condensation reaction between cyclohexanone and an appropriate aldehyde.
Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via a nucleophilic substitution reaction using a phenylthiol reagent.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced through a sulfonylation reaction using a phenylsulfonyl chloride reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-[3-(phenylsulfanyl)propyl]-4-(phenylsulfonyl)-2-cyclohexen-1-one undergoes various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carbonyl group in the cyclohexenone ring can be reduced to form a hydroxyl group.
Substitution: The phenylsulfanyl and phenylsulfonyl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
4-[3-(phenylsulfanyl)propyl]-4-(phenylsulfonyl)-2-cyclohexen-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[3-(phenylsulfanyl)propyl]-4-(phenylsulfonyl)-2-cyclohexen-1-one involves its interaction with specific molecular targets. The phenylsulfanyl and phenylsulfonyl groups can interact with various enzymes and receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-methyl-4-(phenylsulfonyl)-2-cyclohexen-1-one
- 4-(1,7-dimethyl-6-octenyl)-4-(phenylsulfonyl)-2-cyclohexen-1-one
- 4-(3-methyl-2-butenyl)-4-(phenylsulfonyl)-2-cyclohexen-1-one
Uniqueness
4-[3-(phenylsulfanyl)propyl]-4-(phenylsulfonyl)-2-cyclohexen-1-one is unique due to the presence of both phenylsulfanyl and phenylsulfonyl groups, which impart distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
81842-35-5 |
|---|---|
Formule moléculaire |
C21H22O3S2 |
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
4-(benzenesulfonyl)-4-(3-phenylsulfanylpropyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C21H22O3S2/c22-18-12-15-21(16-13-18,26(23,24)20-10-5-2-6-11-20)14-7-17-25-19-8-3-1-4-9-19/h1-6,8-12,15H,7,13-14,16-17H2 |
Clé InChI |
VKOOPADQSMWDIE-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C=CC1=O)(CCCSC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


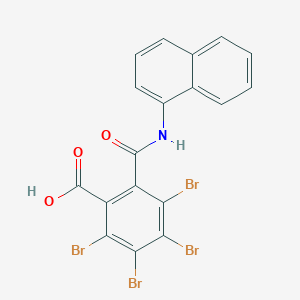
![(13S,17S)-17-hydroxy-13-methyl-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B15074591.png)
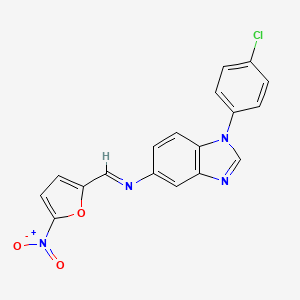
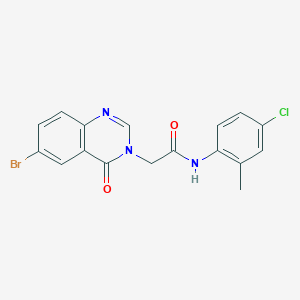
![3-Phenylimidazo[1,5-a]pyrazin-1-ol](/img/structure/B15074614.png)
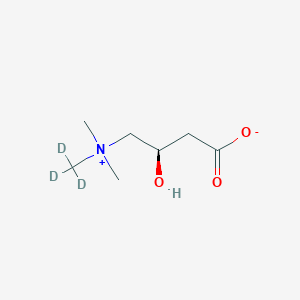

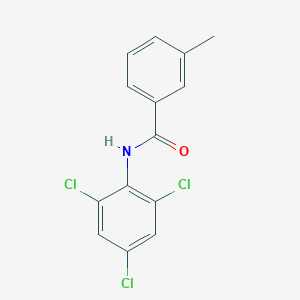
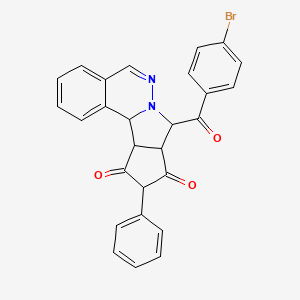
![N-2-Naphthalenyl-glycine 2-[(3,5-dibromo-2,4-dihydroxyphenyl)methylene]hydrazide](/img/structure/B15074628.png)
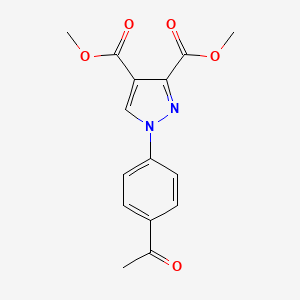
![P,'-[Methylenebis(oxy)]ditoluene](/img/structure/B15074634.png)
